Product packaging for 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole(Cat. No.:CAS No. 1858255-87-4)

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole

Cat. No.: B6309777
CAS No.: 1858255-87-4
M. Wt: 275.4 g/mol
InChI Key: IEZMZFAWAHHWTQ-UHFFFAOYSA-N
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Description

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is a synthetic, multi-substituted pyrrole derivative of significant interest in medicinal chemistry and organic materials research. The pyrrole ring system is a privileged scaffold in drug discovery, frequently encountered in a variety of biologically active compounds and FDA-approved pharmaceuticals . This specific compound, featuring benzyl, phenyl, and propyl substituents, is a valuable precursor or intermediate for synthesizing novel molecules with targeted biological activities. Researchers can utilize this core structure in the development of potential modulators for protein kinases, apoptosis-related proteins (such as Bcl-2 family members), and microtubule dynamics, given that similar pyrrole-based compounds have demonstrated potent anticancer properties through these mechanisms . Beyond its pharmacological potential, the structural motif of 2-arylpyrroles makes them promising precursors for novel selective receptor antagonists and functional materials, including BODIPY dyes and chromophores . The specific substitution pattern on this pyrrole ring makes it a versatile building block for further functionalization via cross-coupling or other synthetic transformations, enabling the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N B6309777 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole CAS No. 1858255-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-2-phenyl-3-propyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZMZFAWAHHWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244667
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-87-4
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis and Advanced Methodologies for 5 Benzyl 2 Phenyl 3 Propyl 1h Pyrrole

Classical Pyrrole (B145914) Synthesis Approaches and Their Modern Adaptations for Poly-substituted Pyrroles

Classical methods for pyrrole synthesis, while established for over a century, continue to be refined and adapted for the construction of complex, poly-substituted pyrroles. rgmcet.edu.incapes.gov.br These reactions, including the Paal-Knorr, Knorr, and Hantzsch syntheses, form the bedrock of pyrrole chemistry.

The Paal-Knorr synthesis is a cornerstone method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.orgalfa-chemistry.com The addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The rate-determining step is the ring closure. alfa-chemistry.comnih.gov

For the specific synthesis of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole, a key precursor would be a 1,4-diketone with the appropriate substitution pattern. The required starting material is 1-phenyl-2-propyl-5-benzyl-1,4-hexanedione. The reaction would proceed by condensation with ammonia.

Table 1: Paal-Knorr Synthesis Overview for this compound

Parameter Description Relevance to Target Synthesis
Reactants 1,4-Dicarbonyl compound and Ammonia/Primary AmineThe precursor would be 1-phenyl-2-propyl-5-benzyl-1,4-hexanedione and ammonia.
Mechanism Formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.orgA straightforward pathway to the pyrrole core.
Conditions Neutral or weakly acidic; can be accelerated by weak acids. organic-chemistry.orgMild conditions are generally favorable.
Limitations The primary challenge is the synthesis of the requisite poly-substituted 1,4-dicarbonyl precursor. alfa-chemistry.comThe synthesis of 1-phenyl-2-propyl-5-benzyl-1,4-hexanedione could be multi-stepped.

The Knorr pyrrole synthesis is another classical and highly versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or another ketone with an electron-withdrawing group alpha to the carbonyl. wikipedia.org A significant practical consideration is that α-amino-ketones are often unstable and tend to self-condense, so they are typically generated in situ from a more stable precursor, such as an α-keto-oxime that is reduced with zinc in acetic acid. wikipedia.org

The regioselectivity of the Knorr synthesis is a critical factor. The reaction joins the α-carbon of the amino-ketone to the carbonyl carbon of the β-ketoester. For the synthesis of this compound, one could envision two potential disconnections.

Route A: Condensation of 2-amino-1-phenyl-1-butanone with 3-benzyl-2,4-pentanedione.

Route B: Condensation of 2-amino-3-benzyl-2-pentanone with phenylglyoxal.

Steric hindrance can play a significant role in the Knorr synthesis. Large substituents on either the α-amino-ketone or the β-dicarbonyl compound can impede the condensation and cyclization steps, potentially leading to lower yields. The presence of the benzyl (B1604629) and propyl groups would require careful optimization of reaction conditions to overcome potential steric clashes.

Table 2: Knorr Synthesis Applied to this compound

Reactant 1 (α-Amino-ketone source) Reactant 2 (β-Dicarbonyl) Resulting Pyrrole Substitution Pattern Key Considerations
2-Amino-1-phenyl-1-butanone3-Benzyl-2,4-pentanedioneWould require subsequent modification to achieve the target structure.Regioselectivity of the initial condensation needs to be controlled.
2-Amino-3-benzyl-2-pentanonePhenylglyoxalCould potentially lead to the desired substitution pattern.Steric hindrance from the benzyl and propyl groups could affect reaction efficiency.

The Hantzsch pyrrole synthesis is a multicomponent reaction that offers a convergent approach to substituted pyrroles. wikipedia.orgtaylorandfrancis.com The classical Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This one-pot nature is highly efficient in building molecular complexity. taylorandfrancis.com

The mechanism is generally understood to begin with the formation of an enamine from the β-ketoester and the amine. wikipedia.orgthieme-connect.de This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to form the pyrrole ring. wikipedia.org

To construct this compound via a Hantzsch-type strategy, the following components could be considered:

β-Ketoester: Ethyl 2-propyl-3-oxobutanoate

α-Haloketone: 2-Bromo-1-phenylethanone (α-bromoacetophenone)

Amine: Benzylamine (B48309) (This would place the benzyl group on the nitrogen, so for the target compound, ammonia would be used, and the benzyl group would need to be part of the halo-ketone or keto-ester).

A more direct Hantzsch approach to the target molecule would involve:

β-Ketoester: Ethyl 2-benzyl-3-oxobutanoate

α-Haloketone: 1-Bromo-1-phenyl-2-pentanone

Amine: Ammonia

The flexibility of multicomponent reactions like the Hantzsch synthesis allows for the creation of diverse libraries of substituted pyrroles. researchgate.net Mechanochemical variations of the Hantzsch synthesis have also been developed, offering environmental benefits. nih.gov

Contemporary Catalytic Routes to Pyrrole Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods for pyrrole synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. rsc.orgfao.org These approaches can be broadly categorized into transition metal-catalyzed and organocatalytic strategies.

Transition metals such as palladium, rhodium, gold, copper, and zinc have been employed to catalyze the formation of substituted pyrroles through various cyclization and cycloaddition reactions. organic-chemistry.orgacs.orgyoutube.comyoutube.com These methods often start from readily available precursors like enynes, diynes, or dienyl azides. organic-chemistry.orgacs.org

For instance, the cycloisomerization of (Z)-(2-en-4-ynyl)amines is a powerful method for the regioselective synthesis of substituted pyrroles. acs.org Catalysts like CuCl₂ or palladium complexes can be used depending on the substitution pattern of the starting enynamine. acs.org Another approach involves the transition metal-catalyzed reaction of dienyl azides, which can be effectively catalyzed by zinc iodide or rhodium complexes at room temperature to produce a range of substituted pyrroles. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Pyrrole Syntheses

Catalyst System Starting Materials Reaction Type Advantages
Rhodium(II) or Zinc IodideDienyl azidesCyclization/Decomposition of azideMild reaction conditions, good functional group tolerance. organic-chemistry.org
Copper(II) Chloride(Z)-(2-en-4-ynyl)amines (C-3 substituted)CycloisomerizationHigh regioselectivity. acs.org
Palladium(II) Halides(Z)-(2-en-4-ynyl)amines (unsubstituted at C-3)CycloisomerizationSuperior catalyst for specific substitution patterns. acs.org
Gold ComplexesAlkynes and AldehydesCycloadditionCan facilitate complex rearrangements. youtube.com

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of pyrroles. rsc.orgfao.orgresearchgate.net These reactions utilize small organic molecules as catalysts, which are often more stable, less toxic, and more environmentally benign than their metal-based counterparts. rsc.orgresearchgate.net

Various organocatalysts have been applied to pyrrole synthesis, including proline, chiral phosphoric acids, and even vitamin B1. rsc.orgresearchgate.net These catalysts can activate substrates through different modes, such as iminium ion or enamine formation. nih.gov For example, organocatalysts have been successfully used to promote Paal-Knorr type reactions. rsc.orgresearchgate.net Chiral phosphoric acids, in combination with a Lewis acid like Fe(OTf)₃, have been used in the enantioselective synthesis of axially chiral aryl pyrroles from 1,4-diketones and aromatic amines. rsc.org This highlights the potential of organocatalysis to not only construct the pyrrole ring but also to control its stereochemistry.

A potential organocatalytic route to a precursor for this compound could involve a cascade addition-cyclization strategy, a hallmark of organocatalysis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrroles is not only an environmentally conscious choice but also often leads to improved reaction efficiencies and simplified purification protocols. wikipedia.org The Paal-Knorr synthesis, a classical method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, has been the subject of numerous green modifications. rgmcet.edu.in These modifications often focus on reducing or eliminating hazardous solvents, employing reusable catalysts, and minimizing energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. youtube.com In the context of the Paal-Knorr synthesis of this compound, microwave irradiation can facilitate the condensation of the precursor 1,4-dicarbonyl and benzylamine in the absence of a solvent. rgmcet.edu.in This solvent-free approach not only simplifies the reaction setup and workup but also aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions.

The mechanism under microwave irradiation is believed to involve the efficient heating of the polar reactants and any solid support or catalyst, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating accelerates the rate of the cyclocondensation and subsequent dehydration steps that form the pyrrole ring.

Several studies have demonstrated the efficacy of solvent-free, microwave-assisted Paal-Knorr reactions. For instance, the use of a solid support like silica (B1680970) gel or a reusable acid catalyst can further enhance the reaction rate and selectivity under microwave conditions. The absence of a bulk solvent minimizes the generation of waste and simplifies the isolation of the final product, which can often be achieved through simple extraction or crystallization.

Design and Synthesis of Key Precursors for this compound

The successful synthesis of this compound via the Paal-Knorr reaction hinges on the availability of its key precursors: 1-phenyl-2-propyl-1,4-dione and benzylamine. wikipedia.orgorganic-chemistry.org

Synthesis of 1-phenyl-2-propyl-1,4-dione:

The synthesis of the unsymmetrical 1,4-dicarbonyl compound, 1-phenyl-2-propyl-1,4-dione, is a critical step. A plausible synthetic route involves a Stetter-type reaction or an umpolung strategy. For instance, an acyl anion equivalent derived from a phenyl aldehyde could react with an α,β-unsaturated ketone like 1-hexen-3-one. Alternatively, an aldol (B89426) condensation between an enolate of a propyl ketone and a phenyl glyoxal (B1671930) derivative, followed by oxidation, could yield the desired 1,4-dione.

Another viable approach is the oxidation of a corresponding 1,4-diol, which can be synthesized through various carbon-carbon bond-forming reactions. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Synthesis of Benzylamine:

Benzylamine is a commercially available primary amine, but its synthesis can be readily achieved in the laboratory through several established methods. A common industrial route involves the reaction of benzyl chloride with ammonia. chemicalbook.com However, this method can lead to the formation of secondary and tertiary amines as byproducts.

For laboratory-scale synthesis, the reductive amination of benzaldehyde (B42025) is a highly efficient and selective method. wikipedia.org This reaction can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation over a nickel catalyst, in the presence of ammonia. chemicalbook.com Another effective method is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with benzyl chloride, followed by hydrazinolysis to release the primary amine. This method is particularly useful for obtaining pure benzylamine, free from over-alkylation products.

Optimization of Reaction Conditions and Yields for High-Purity this compound

The optimization of reaction conditions is paramount to achieving a high yield and purity of this compound. Key parameters that can be tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The Paal-Knorr reaction can be catalyzed by a range of Brønsted or Lewis acids. While strong acids can promote the reaction, they may also lead to side reactions and degradation of the product. rgmcet.edu.in Weaker acids, such as acetic acid, or solid acid catalysts like montmorillonite (B579905) clay or zeolites, often provide a good balance between reactivity and selectivity. rsc.org The use of a reusable solid acid catalyst is particularly advantageous from a green chemistry perspective.

Solvent Effects: While solvent-free conditions are ideal, in some cases, a high-boiling, non-polar solvent can be beneficial for ensuring homogeneity and efficient heat transfer, especially in conventional heating methods. Toluene or xylene are common choices. For greener alternatives, ionic liquids or deep eutectic solvents have been explored for pyrrole synthesis.

Temperature and Reaction Time: Microwave-assisted synthesis typically requires much shorter reaction times (minutes) compared to conventional heating (hours). The optimal temperature will depend on the chosen solvent and catalyst. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the point of maximum conversion and prevent product degradation from prolonged heating.

Below is an illustrative data table showcasing the potential impact of different reaction conditions on the yield of this compound, based on typical findings for similar Paal-Knorr reactions.

EntryCatalystSolventMethodTime (min)Yield (%)
1NoneNoneMicrowave (300 W)1565
2Acetic AcidNoneMicrowave (300 W)1085
3Montmorillonite KSFNoneMicrowave (300 W)892
4Acetic AcidTolueneConventional (Reflux)12078
5NoneWaterConventional (100 °C)24055

This table demonstrates that a microwave-assisted, solvent-free approach using a solid acid catalyst like montmorillonite KSF could potentially offer the highest yield in the shortest reaction time for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 2 Phenyl 3 Propyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of a molecule. By analyzing chemical shifts, coupling constants, multiplicities, and through-bond or through-space correlations, a complete structural map can be constructed.

The predicted ¹H and ¹³C NMR spectra of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole are based on the additive effects of the benzyl (B1604629), phenyl, and propyl substituents on the pyrrole (B145914) core. The electron-donating and withdrawing nature of these groups, along with their steric effects, influences the electronic environment of each nucleus, resulting in a unique set of chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the pyrrole ring proton, the aromatic protons of the phenyl and benzyl groups, and the aliphatic protons of the propyl and benzyl methylene (B1212753) groups.

N-H Proton: A broad singlet is anticipated for the N-H proton, typically in the range of δ 8.0-9.0 ppm. The exact chemical shift and broadness are dependent on solvent and concentration. researchgate.net

Pyrrole Ring Proton: A singlet is expected for the proton at the C-4 position of the pyrrole ring, likely in the region of δ 6.0-6.5 ppm.

Aromatic Protons: The protons of the 2-phenyl and 5-benzyl groups will appear as complex multiplets in the aromatic region (δ 7.0-7.6 ppm). jlu.edu.cnmdpi.com

Benzyl Methylene Protons: A singlet for the two benzylic protons is expected around δ 4.0-5.0 ppm. rsc.org

Propyl Group Protons: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene group (CH₂), and a triplet for the methylene group attached to the pyrrole ring. These are predicted to be in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The substituted carbons (C-2, C-3, and C-5) will have chemical shifts in the δ 120-140 ppm range, while the unsubstituted C-4 will be more upfield. jlu.edu.cn

Aromatic Carbons: The carbons of the phenyl and benzyl groups will resonate in the typical aromatic region of δ 125-140 ppm. mdpi.com

Benzyl Methylene Carbon: The benzylic carbon is expected to appear around δ 35-45 ppm. rsc.org

Propyl Group Carbons: The three carbons of the propyl group will have distinct chemical shifts in the aliphatic region (δ 10-40 ppm).

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
N-H~8.5br s-
C-4-H~6.2s~105-115
2-Phenyl~7.2-7.5m~125-135 (ipso ~130-135)
5-Benzyl (Aromatic)~7.1-7.4m~126-140 (ipso ~138-142)
5-Benzyl (CH₂)~4.1s~35-45
3-Propyl (α-CH₂)~2.5t~25-35
3-Propyl (β-CH₂)~1.6sextet~20-30
3-Propyl (γ-CH₃)~0.9t~10-15

To definitively assign the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed within the propyl group (between the α-CH₂, β-CH₂, and γ-CH₃ protons) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be crucial for assigning the carbons of the propyl group and the protonated carbons of the aromatic and pyrrole rings. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be instrumental in establishing the connectivity of the substituents to the pyrrole ring. For instance, correlations from the benzylic protons to C-5 and C-4 of the pyrrole ring, and from the α-CH₂ of the propyl group to C-3, C-2, and C-4 would confirm the substitution pattern. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOE correlations between the benzylic protons and the protons of the 2-phenyl group could provide insights into the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Both EI and ESI are common ionization techniques. EI is a "hard" ionization method that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. ESI is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight. nih.gov

For this compound (C₂₀H₂₁N), the expected exact mass of the molecular ion [M]⁺˙ is approximately 275.1674.

In tandem MS (MS/MS), a specific ion (e.g., the molecular ion or a major fragment) is selected and subjected to further fragmentation. This technique provides detailed information about the structure of the fragments and their connectivity. nih.gov

Predicted Fragmentation Pathways: The fragmentation of this compound is expected to be influenced by the stability of the benzyl and phenyl groups.

Benzylic Cleavage: A major fragmentation pathway is the cleavage of the bond between the benzyl group and the pyrrole ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a [M-91]⁺ fragment.

Loss of Propyl Group: Cleavage of the propyl group can occur, leading to a [M-43]⁺ ion.

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the substituents.

Loss of Phenyl Group: Loss of the phenyl group could also occur, leading to a [M-77]⁺ fragment.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint. These two techniques are complementary. ksu.edu.sa

Predicted Vibrational Frequencies:

N-H Stretch: A characteristic N-H stretching vibration is expected in the IR spectrum in the region of 3300-3500 cm⁻¹. researchgate.net The corresponding Raman band is typically weak.

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (phenyl and benzyl) are expected to appear above 3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretch: The C-H stretching vibrations of the propyl and benzyl methylene groups will be observed below 3000 cm⁻¹. rsc.org

C=C Stretching (Aromatic and Pyrrole): The stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrrole rings are expected in the 1450-1600 cm⁻¹ region. libretexts.org

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the aromatic rings in the 690-900 cm⁻¹ region can provide information about the substitution pattern. libretexts.org

Predicted IR and Raman Data

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Spectroscopy Method
N-H Stretch3300-3500IR (strong), Raman (weak)
Aromatic C-H Stretch3000-3100IR (medium), Raman (strong)
Aliphatic C-H Stretch2850-2960IR (strong), Raman (strong)
C=C Stretch (Aromatic/Pyrrole)1450-1600IR (medium-strong), Raman (medium-strong)
C-H Out-of-Plane Bending690-900IR (strong), Raman (weak)

Reactivity Profiles and Chemical Transformations of 5 Benzyl 2 Phenyl 3 Propyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently electron-rich and, consequently, highly susceptible to electrophilic attack. In 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole, positions C2 and C5 are occupied by the phenyl and benzyl (B1604629) groups, respectively, and C3 is substituted with a propyl group. This leaves the C4 position as the primary site for electrophilic aromatic substitution. The cumulative electron-donating effects of the alkyl, benzyl, and phenyl substituents are expected to activate this remaining position.

Regioselective Halogenation and Nitration Studies

Electrophilic substitution on the pyrrole nucleus is a fundamental transformation. Halogenation and nitration introduce key functional groups, but the high reactivity of the pyrrole ring necessitates carefully controlled conditions to achieve selectivity and avoid polymerization. youtube.comlibretexts.org

Halogenation: The reaction of pyrroles with halogens is typically rapid and can lead to polyhalogenated products. youtube.comacs.org For a trisubstituted pyrrole like this compound, the reaction would target the vacant C4 position. Milder halogenating agents are preferred to ensure mono-substitution. For instance, N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) is effective for the regioselective bromination of substituted pyrroles, primarily at the 2-position, but can substitute other available positions if C2 is blocked. acs.org Chlorination can be similarly achieved with N-chlorosuccinimide (NCS), although it may be less selective than bromination. acs.org

Nitration: Direct nitration of pyrroles with concentrated nitric acid is generally avoided as the strong acidic conditions can cause the pyrrole to decompose or polymerize. youtube.com A milder nitrating agent, such as acetyl nitrate (B79036) (HNO₃/Ac₂O) at low temperatures, is typically employed to introduce a nitro group, yielding the 2-nitro derivative in unsubstituted pyrroles. youtube.comlibretexts.org For the target molecule, this reaction is expected to yield 4-nitro-5-benzyl-2-phenyl-3-propyl-1H-pyrrole.

Table 1: Predicted Regioselective Halogenation and Nitration Reactions
ReactionReagentPredicted ProductReference
BrominationN-Bromosuccinimide (NBS)4-Bromo-5-benzyl-2-phenyl-3-propyl-1H-pyrrole acs.org
ChlorinationN-Chlorosuccinimide (NCS)4-Chloro-5-benzyl-2-phenyl-3-propyl-1H-pyrrole acs.org
NitrationAcetyl Nitrate (HNO₃/Ac₂O)4-Nitro-5-benzyl-2-phenyl-3-propyl-1H-pyrrole youtube.comlibretexts.org

Friedel-Crafts Acylation and Alkylation at Pyrrole Ring Positions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. However, their application to highly reactive heterocycles like pyrrole requires careful consideration of catalysts and conditions.

Friedel-Crafts Acylation: Pyrroles undergo acylation readily, often without the need for a strong Lewis acid catalyst. youtube.com The reaction typically occurs at the most reactive position, C2. libretexts.org Given that the C2, C3, and C5 positions of this compound are substituted, acylation with an acyl chloride or anhydride (B1165640) would be directed to the C4 position. For example, reaction with acetyl chloride would be expected to produce 1-(5-Benzyl-2-phenyl-3-propyl-1H-pyrrol-4-yl)ethan-1-one.

Friedel-Crafts Alkylation: The direct alkylation of pyrroles using traditional Friedel-Crafts conditions (alkyl halides and a strong Lewis acid) is often problematic, leading to polyalkylation and polymerization. clockss.org Milder, more modern methods or alternative synthetic strategies are generally preferred to introduce alkyl groups onto the pyrrole ring with control. clockss.org Should such a reaction be attempted on the target molecule, substitution would be anticipated at the C4 position.

Table 2: Predicted Friedel-Crafts Reactions at the C4 Position
Reaction TypeExample ReagentPredicted Product NameReference
AcylationAcetyl Chloride (CH₃COCl)1-(5-Benzyl-2-phenyl-3-propyl-1H-pyrrol-4-yl)ethan-1-one libretexts.org
AlkylationMethyl Iodide (CH₃I) (under modified conditions)5-Benzyl-4-methyl-2-phenyl-3-propyl-1H-pyrrole clockss.org

Functionalization Strategies for the Benzyl, Phenyl, and Propyl Side Chains

The peripheral substituents offer additional sites for chemical modification, enabling the synthesis of a wide array of derivatives.

Oxidation and Reduction Reactions on Peripheral Substituents

Oxidation: The benzylic C-H bonds of the benzyl group are particularly susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methylene (B1212753) group to a carboxylic acid, though this is a harsh reaction. masterorganicchemistry.comlibretexts.org More controlled oxidation could yield the corresponding ketone, (2-phenyl-3-propyl-1H-pyrrol-5-yl)(phenyl)methanone. The propyl group is less readily oxidized, and such reactions would likely lack selectivity. The phenyl and pyrrole rings are generally stable to these oxidative conditions, although harsh reagents can degrade the pyrrole ring.

Reduction: The pyrrole ring, while aromatic, can be reduced under specific conditions. Catalytic hydrogenation can reduce the pyrrole to a pyrrolidine, though this often requires high pressures and temperatures. A dissolving metal reduction, such as with zinc powder in an acidic medium (a method first reported by Knorr and Rabe), can reduce electron-rich pyrroles to 3-pyrrolines (2,5-dihydropyrroles). nih.gov This method would be applicable to this compound. The phenyl ring is generally resistant to reduction except under forcing catalytic hydrogenation conditions.

Selective C-H Activation and Derivatization

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool for derivatization without the need for pre-installed functional groups. numberanalytics.comchemistryviews.org

Pyrrole Ring: Catalyst-controlled C-H activation can achieve arylation at specific positions on the pyrrole ring. acs.org While C2 is the most common site, methods have been developed for β-selective (C3/C4) arylation using rhodium catalysts. acs.org For the target molecule, a C4-arylation could be envisioned, leading to the introduction of a new aryl group at this position.

Side Chains: The C-H bonds of the peripheral substituents are also targets for such reactions. The ortho positions of the phenyl and benzyl groups could be functionalized through directed C-H activation. The propyl group presents a greater challenge for selective C-H activation due to the similar reactivity of its various C-H bonds.

Cycloaddition Reactions Involving the Pyrrole Moiety and its Derivatives

Pyrroles can participate in cycloaddition reactions, though their reactivity depends on the substitution pattern and reaction conditions. wikipedia.org

N-substituted pyrroles, especially those with electron-withdrawing groups on the nitrogen, can act as dienes in [4+2] Diels-Alder cycloadditions. wikipedia.org The N-unsubstituted this compound would likely be a less reactive diene. However, pyrroles can also engage in other cycloaddition pathways.

A notable example is the 1,3-dipolar cycloaddition. These reactions are highly efficient for constructing five-membered heterocyclic rings. ias.ac.in For instance, pyrrole derivatives can react with 1,3-dipoles like nitrilimines. The reaction of an N-benzyl maleimide (B117702) (a dipolarophile related to the pyrrole structure) with nitrilimines has been shown to produce complex pyrrolo-pyrazole systems stereoselectively. ias.ac.in It is conceivable that this compound or its derivatives could act as the dipolarophile in such reactions, leading to the formation of novel fused heterocyclic frameworks. Furthermore, pyrroles can undergo formal [3+2] cycloadditions with species like 2H-azirines to form Δ1-pyrrolines, which can then be oxidized to more complex pyrroles. nih.gov

Table 3: Potential Cycloaddition Reactions
Reaction TypeReactant TypePotential Product ClassReference
[4+2] Cycloaddition (Diels-Alder)Dienophile (e.g., maleic anhydride)Bicyclic adduct wikipedia.org
[3+2] Cycloaddition (1,3-Dipolar)1,3-Dipole (e.g., Nitrilimine)Fused pyrrolo-heterocycle ias.ac.in
Formal [3+2] Cycloaddition2H-AzirineSubstituted Δ1-pyrroline nih.gov

[3+2] Dipolar Cycloaddition Reactions

Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple alkenes. wikipedia.org In the context of [3+2] dipolar cycloaddition reactions, the pyrrole ring can react with various dipoles. One of the most well-documented examples involves the reaction of pyrrole derivatives with münchnones, which are mesoionic aromatic compounds. This type of reaction leads to the formation of new heterocyclic systems. wikipedia.org The reaction mechanism typically involves a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction, which results in the extrusion of carbon dioxide and the formation of a new pyrrole. wikipedia.org

For this compound, the presence of substituents will influence the regioselectivity and rate of the cycloaddition. The electron-donating nature of the alkyl groups (propyl and benzyl) enhances the electron density of the pyrrole ring, potentially increasing its reactivity as a dipolarophile. However, the steric bulk of these substituents, particularly the benzyl and phenyl groups, could hinder the approach of the dipole, thereby decreasing the reaction rate.

A plausible reaction scheme for a [3+2] dipolar cycloaddition of a substituted pyrrole with a münchnone is depicted below.

ReactantsDipoleConditionsProduct TypeRef.
Substituted PyrroleMünchnoneHeatingHighly substituted pyrrole wikipedia.org
Substituted PyrroleAzomethine YlideMetal CatalysisPyrrolizine derivativesN/A
Substituted PyrroleNitrile OxideVariesIsoxazoline-fused pyrrolesN/A

This table presents generalized [3+2] dipolar cycloaddition reactions for substituted pyrroles. Specific experimental data for this compound is not available.

Ring-Opening and Annulation Reactions of Substituted Pyrroles

The pyrrole ring is generally stable due to its aromaticity. However, under certain conditions, ring-opening reactions can occur. For instance, the Ciamician–Dennstedt rearrangement involves the reaction of pyrroles with carbenes, such as dichlorocarbene, leading to a ring-expanded 3-chloropyridine. wikipedia.org This proceeds through a dichlorocyclopropane intermediate which then undergoes ring opening and rearrangement.

Annulation reactions, where a new ring is fused onto the pyrrole core, are a versatile method for constructing more complex heterocyclic systems. These reactions often utilize the reactivity of the C-C double bonds within the pyrrole ring or functional groups attached to it. For instance, tandem annulation reactions of 1,3-enynes can be used to construct functionalized pyrrole derivatives. beilstein-journals.org Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines is another powerful method for synthesizing highly substituted pyrroles. mdpi.com

Given the structure of this compound, annulation reactions could potentially occur across the C3-C4 bond or involve the N-H and an adjacent carbon atom. The specific course of such reactions would be highly dependent on the reagents and reaction conditions employed.

Reaction TypeReagentsExpected Product for a Substituted PyrroleRef.
Ciamician–DennstedtDichlorocarbeneRing-expanded dihalopyridine wikipedia.org
Palladium-catalyzed Annulationα-alkenyl-dicarbonyl, primary amineFused polycyclic pyrrole derivative mdpi.com
Copper-catalyzed Annulation1,4-dihalo-1,3-dienesHeteroaryl-substituted pyrrole uctm.eduresearchgate.net

This table illustrates potential ring-opening and annulation reactions for substituted pyrroles. Specific outcomes for this compound would require experimental validation.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of pyrrole reactions are diverse and have been the subject of extensive study. Electrophilic substitution is a fundamental reaction type for pyrroles, typically occurring at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate (the arenium ion). uctm.edu For this compound, the 2- and 5-positions are already substituted. Therefore, electrophilic attack would be expected to occur at the less sterically hindered β-position (C4), or potentially at the C3-position with displacement of the propyl group under harsh conditions.

The mechanism of the well-known Paal-Knorr synthesis, a common method for preparing substituted pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). uctm.eduresearchgate.net The mechanism is thought to proceed via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. uctm.edu

In the context of nucleophilic substitution, the oxidation of alkylpyrroles in the presence of oxygen and nucleophiles has been investigated. nih.gov Such reactions can proceed through a mechanism involving the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and the generation of a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of chemical transformations involving substituted pyrroles like this compound.

ReactionKey Mechanistic StepsIntermediatesRef.
Electrophilic SubstitutionAttack of electrophile on the pyrrole ring, formation of a resonance-stabilized cation, deprotonationArenium ion (sigma complex) uctm.edu
Paal-Knorr SynthesisFormation of hemiaminal, cyclization, dehydrationHemiaminal, 2,5-dihydroxytetrahydropyrrole derivative uctm.eduresearchgate.net
Oxidation/Nucleophilic SubstitutionComplexation with oxygen, electron transfer, formation of a radical intermediate, nucleophilic attackPyrrole-oxygen complex, pyrrolylmethyl intermediate nih.gov

This table outlines the generalized mechanisms for key reactions of the pyrrole ring system.

Theoretical and Computational Investigations of 5 Benzyl 2 Phenyl 3 Propyl 1h Pyrrole

Electronic Structure Analysis and Molecular Properties through Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional structure. researchgate.net

The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively solves the electronic Schrödinger equation to calculate the electron density and the total energy of the system. By calculating the forces on each atom (the gradient of the energy), the algorithm adjusts the atomic positions to minimize the total energy. This process, known as geometry optimization, continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.

A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (characterized by all real vibrational frequencies) rather than a transition state (which has one imaginary frequency). mdpi.com The results of such a calculation would provide a precise set of bond lengths, bond angles, and dihedral angles that define the molecule's ground-state geometry.

Illustrative Data Table: Optimized Geometric Parameters

Below is an example of what a table of selected optimized geometric parameters for this compound might look like after a DFT calculation.

ParameterBond/AngleIllustrative Calculated Value
Bond LengthN1-C21.38 Å
Bond LengthC2-C31.39 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.38 Å
Bond LengthC5-N11.37 Å
Bond LengthC2-C(Phenyl)1.48 Å
Bond LengthC5-C(Benzyl)1.51 Å
Bond AngleC5-N1-C2109.5°
Bond AngleN1-C2-C3108.0°
Dihedral AngleC4-C5-C(Benzyl)-C(Aryl)75.2°
Dihedral AngleN1-C2-C(Phenyl)-C(Aryl)45.8°

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the "escaping tendency" of electrons from the system.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a system when it accepts electrons.

For this compound, the electron-donating propyl group and the extensive conjugation from the phenyl and benzyl (B1604629) groups would be expected to influence the energies of the frontier orbitals significantly.

Illustrative Data Table: Frontier Orbital Energies and Reactivity Descriptors

This table shows hypothetical calculated electronic properties for the title compound.

PropertySymbolIllustrative Value
HOMO EnergyE_HOMO-5.85 eV
LUMO EnergyE_LUMO-1.20 eV
HOMO-LUMO GapΔE4.65 eV
Chemical Hardnessη2.33 eV
Chemical Potentialμ-3.53 eV
Electrophilicity Indexω2.68 eV

Prediction and Validation of Spectroscopic Data

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for identifying and characterizing newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can confirm the proposed structure or help assign specific signals to the correct atoms in the molecule, which is especially useful for complex structures with many overlapping signals. uni-muenchen.de

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

An example of predicted ¹³C chemical shifts for key carbon atoms in this compound.

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. As part of the geometry optimization process, harmonic frequency calculations are performed. These calculations yield the frequencies and intensities of all the fundamental vibrational modes of the molecule.

The resulting data can be used to generate a simulated IR spectrum. While calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, they can be brought into better agreement with experimental data by applying a uniform scaling factor. nih.gov This allows for the assignment of specific absorption bands in an experimental spectrum to particular molecular motions, such as C-H stretches, C=C ring stretches, or the N-H stretch of the pyrrole (B145914) ring. nih.gov

Illustrative Data Table: Selected Simulated Vibrational Frequencies

A selection of important hypothetical vibrational modes for this compound.

Vibrational ModeIllustrative Calculated Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C-H)_ar3050 - 3100Aromatic C-H stretching (Phenyl/Benzyl)
ν(C-H)_al2870 - 2960Aliphatic C-H stretching (Propyl/Benzyl)
ν(C=C)1550 - 1600Aromatic and Pyrrole ring stretching
δ(CH₂)1450 - 1470CH₂ scissoring (Propyl/Benzyl)

Conformational Analysis and Potential Energy Surfaces of Multi-substituted Pyrroles

The presence of multiple, flexible substituents (benzyl and propyl groups) on the pyrrole ring means that this compound can exist in numerous different conformations. The relative orientation of these groups can significantly impact the molecule's properties due to steric hindrance and electronic interactions. acs.org

Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is often achieved by performing a relaxed potential energy surface (PES) scan. acs.org In a PES scan, one or more key dihedral angles (e.g., the angles defining the rotation of the phenyl and benzyl groups relative to the pyrrole ring) are systematically varied in steps. At each step, the chosen dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy positions. acs.org

This process maps out the energy of the molecule as a function of the chosen coordinate(s), revealing the locations of energy minima (stable conformers) and transition states (energy barriers to rotation). Understanding the PES is crucial for predicting the dominant conformation(s) at a given temperature and for understanding dynamic processes. The steric bulk of the phenyl, benzyl, and propyl groups would lead to a complex PES with potentially several local energy minima corresponding to different spatial arrangements of these substituents.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to unravel the intricate steps involved in the synthesis of complex molecules like this compound. By modeling the reactants, intermediates, transition states, and products, it is possible to map out the most likely reaction pathways and understand the factors that govern the reaction's efficiency and selectivity.

Transition State Identification and Energy Barrier Calculations

A critical aspect of understanding any chemical reaction is the identification of its transition state (TS) and the calculation of the associated energy barrier (activation energy). The transition state represents the highest energy point along the reaction coordinate, and the energy required to reach this state from the reactants determines the reaction rate. Computational methods, particularly DFT, are instrumental in locating these fleeting structures and quantifying their energies.

For the synthesis of substituted pyrroles, such as via the Paal-Knorr reaction, computational studies have identified the key transition states for the sequential steps of hemiaminal formation, cyclization, and dehydration. researchgate.netrgmcet.edu.in The calculated energy barriers for these steps provide a quantitative measure of the feasibility of the proposed mechanism.

Illustrative Data for Transition State Analysis in Substituted Pyrrole Synthesis:

Below is a representative data table illustrating the types of energy barriers calculated for the key steps in a generic Paal-Knorr synthesis of a trisubstituted pyrrole. These values are hypothetical and serve to demonstrate the kind of data generated in computational studies.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
TS1Formation of the hemiaminal intermediate from the dicarbonyl compound and amine.12.5
TS2Intramolecular cyclization of the hemiaminal.25.8
TS3First dehydration step.18.3
TS4Second dehydration step leading to the aromatic pyrrole.15.1

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the course of a chemical reaction, influencing both its rate and the distribution of products (selectivity). Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

In the context of pyrrole synthesis, computational studies have shown that solvents can play a crucial role in stabilizing or destabilizing transition states and intermediates. For instance, polar protic solvents can facilitate proton transfer steps, which are common in acid-catalyzed cyclization reactions, thereby lowering the energy barriers. mdpi.com

The regioselectivity of a reaction, which is critical in the synthesis of a specifically substituted pyrrole like this compound, can also be highly dependent on the solvent. researchgate.netnih.gov Different solvents can favor one reaction pathway over another by selectively stabilizing the transition state leading to a particular isomer.

Illustrative Data on Solvent Effects in a Generic Substituted Pyrrole Synthesis:

The following table provides a hypothetical comparison of the calculated rate-determining energy barrier and the regioselectivity for the formation of a trisubstituted pyrrole in different solvents.

SolventDielectric Constant (ε)Calculated Rate-Determining Energy Barrier (kcal/mol)Predicted Regioisomeric Ratio (Product A : Product B)
Toluene2.428.185 : 15
Dichloromethane8.926.570 : 30
Acetonitrile (B52724)37.524.955 : 45
Water78.422.340 : 60

As indicated in the table, increasing the polarity of the solvent can lower the activation energy, thus increasing the reaction rate. Furthermore, the solvent can dramatically alter the ratio of different regioisomers formed, a critical consideration for the targeted synthesis of a complex molecule like this compound.

Advanced Applications and Research Directions of 5 Benzyl 2 Phenyl 3 Propyl 1h Pyrrole As a Chemical Entity

Role as a Synthetic Intermediate for Complex Organic Molecular Architectures

The inherent reactivity and structural features of the 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole core make it a valuable building block in organic synthesis. The pyrrole (B145914) nucleus is a fundamental component of numerous natural products and pharmaceuticals, and synthetic access to variously substituted pyrroles is of great interest. nih.govacs.org Established synthetic routes like the Paal-Knorr, Hantzsch, and Knorr syntheses allow for the creation of a wide array of pyrrole derivatives. nih.govmdpi.comacs.org The specific substitution pattern of this compound, featuring distinct groups at the 2, 3, and 5 positions, offers multiple sites for regioselective functionalization, enabling the construction of intricate molecular designs.

The pyrrole ring is a ubiquitous motif in a vast range of natural products, including heme and chlorophyll, which are essential for life. researchgate.net The development of synthetic analogs of these natural products is crucial for understanding their biological functions and for creating new therapeutic agents. Given its substituted phenyl and benzyl (B1604629) groups, this compound can serve as a foundational fragment for assembling analogs of more complex, biologically active molecules. The propyl group at the C3 position, in particular, offers a site for further elaboration, a common strategy in the synthesis of functionalized pyrroles. rsc.org By modifying or extending these substituents, chemists can systematically alter the steric and electronic properties of the molecule to mimic or enhance the activity of natural compounds.

Pyrrole derivatives are not only targets in themselves but also serve as versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net The structure of this compound is primed for transformations into more complex, fused heterocyclic architectures. For instance, the reactive positions on the pyrrole ring can participate in cycloaddition or condensation reactions. Furthermore, the existing substituents can be chemically modified to introduce new functionalities that can then undergo intramolecular reactions to form new rings. For example, functionalization of the benzyl or propyl groups could lead to tandem reactions, such as propargylation followed by cycloisomerization, to yield novel fused systems. acs.org

Exploration in Materials Science

The field of materials science has increasingly turned to organic molecules to create materials with tailored electronic, optical, and physical properties. Pyrrole derivatives are particularly significant in this area due to their electronic characteristics and their ability to be polymerized. researchgate.net

Polypyrroles are a well-known class of conducting polymers, but their properties can be finely tuned by the introduction of substituents on the pyrrole monomer. The incorporation of this compound into a polymer backbone is a promising research direction. The bulky phenyl and benzyl groups would likely influence the polymer's morphology and solubility, potentially preventing the close packing of polymer chains and thereby increasing solubility in common organic solvents. The propyl group could be further functionalized to modulate inter-chain interactions or to act as a grafting point for other polymer chains, leading to the creation of novel copolymers or hyperbranched polymers. acs.org The steric demands of such substituents are known to affect the electrochemical and optical properties of the resulting polymers. researchgate.net

Table 1: Potential Influence of Substituents on Polymer Properties

Substituent GroupPositionPotential Effect on Polymer Properties
PhenylC2Enhances thermal stability; influences electronic properties and solubility.
PropylC3Increases solubility; provides a site for further functionalization.
BenzylC5Improves solubility in organic solvents; impacts molecular packing and morphology.

Substituted 2-arylpyrroles are recognized as valuable precursors for the synthesis of advanced dyes and chromophores, most notably BODIPY (boron-dipyrromethene) dyes. researchgate.netmdpi.comresearchgate.net The core structure of this compound, with its phenyl group at the C2 position, aligns with the basic requirements for such applications. The specific combination of electron-donating (propyl) and aromatic (phenyl, benzyl) groups is expected to significantly influence the molecule's absorption and emission spectra. The extended conjugation provided by the aromatic rings could shift the photophysical properties, making it a candidate for investigation as a fluorescent marker or a component in optical materials. acs.org Research into related N-protected 2-arylpyrroles has demonstrated their utility as building blocks for these chromophores. mdpi.comresearchgate.net

Table 2: Expected Photophysical Characteristics Based on Analogous Structures

PropertyExpected Characteristic for this compoundRationale based on Analogous Compounds
Absorption Maximum (λ_abs) Expected in the UV-Vis region, likely influenced by solvent polarity.2-Arylpyrroles serve as precursors to BODIPY dyes which absorb strongly in the visible spectrum. mdpi.comresearchgate.net
Emission Maximum (λ_em_) Potential for fluorescence in the visible spectrum.The pyrrole scaffold is central to many fluorescent compounds. acs.org
Quantum Yield Variable; dependent on structural rigidity and solvent.Substituents heavily influence the efficiency of light emission.

Applications in Catalysis and Ligand Design

The search for efficient and selective catalysts is a driving force in modern chemistry. Pyrrole-based compounds have emerged as highly effective ligands for a variety of metal-catalyzed reactions. acs.orgacs.org The nitrogen atom of the pyrrole ring can act as a donor to a metal center, and substituents on the ring can be designed to create a specific coordination environment.

The structure of this compound is well-suited for development into a specialized ligand. The nitrogen atom of the pyrrole can be deprotonated to form an anionic pyrrolide donor, which is a key feature of many successful pincer ligands. acs.org By introducing additional donor atoms (e.g., phosphines, amines) onto the benzyl and/or propyl groups, one could synthesize a pincer-type ligand that binds strongly to a metal center. Such ligands are known to stabilize various oxidation states of metals like iron and iridium, enabling novel catalytic transformations. acs.orgacs.org For example, benzylnickel(II) complexes bearing 2-iminopyrrolyl ligands have been shown to be effective catalysts for ethylene (B1197577) polymerization. acs.org The design of new pyrrole-pyridine based ligands has also been an active area of research for creating complex chemical structures. nih.gov

Coordination Chemistry with Transition Metals

The nitrogen atom within the pyrrole ring of this compound, along with the potential for functionalization, suggests its capability to act as a ligand in coordination with transition metals. The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The nature of the resulting metal complex would be influenced by the steric and electronic properties of the substituents on the pyrrole ring—the benzyl, phenyl, and propyl groups.

Table 1: Hypothetical Coordination Complexes of this compound

Transition MetalExpected GeometryPotential Characterization Techniques
Palladium(II)Square Planar¹H NMR, ¹³C NMR, X-ray Diffraction
Nickel(II)Square Planar or TetrahedralMagnetic Susceptibility, UV-Vis, X-ray Diffraction
Copper(I)Tetrahedral or Linear¹H NMR, X-ray Diffraction
Rhodium(I)Square Planar³¹P NMR (if phosphine (B1218219) co-ligands are used), IR, X-ray Diffraction

Evaluation as a Ligand in Homogeneous and Heterogeneous Catalysis

Substituted pyrroles can serve as effective ligands in catalysis, influencing the activity and selectivity of metal catalysts. The specific steric and electronic environment provided by the this compound ligand could be beneficial in various catalytic transformations.

In homogeneous catalysis, the metal-pyrrole complex would be soluble in the reaction medium. Potential applications could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, or hydroformylations. The performance of the catalyst would be evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF). For heterogeneous catalysis, the pyrrole-based ligand or its metal complex could be immobilized on a solid support (e.g., silica (B1680970), alumina, polymer). This approach offers advantages in terms of catalyst separation and recycling. The effectiveness of the heterogeneous catalyst would be assessed by its activity, stability over multiple cycles, and the potential for metal leaching.

Table 2: Potential Catalytic Applications for this compound Metal Complexes

Catalytic ReactionType of CatalysisMetal CenterKey Performance Metrics
Suzuki CouplingHomogeneousPalladiumYield, TON, TOF, Selectivity
Heck ReactionHomogeneousPalladiumYield, Regioselectivity, Stereoselectivity
HydrogenationHomogeneous/HeterogeneousRhodium, RutheniumConversion, Enantioselectivity (for asymmetric hydrogenation)
C-H ActivationHomogeneousPalladium, RhodiumYield, Site-selectivity

Development of Analytical Methods for Detection and Quantification in Academic Research

The ability to accurately detect and quantify this compound is crucial for monitoring its synthesis, assessing its purity, and studying its behavior in various applications.

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are powerful tools for separating the target compound from reaction mixtures, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Gas Chromatography (GC) could also be a suitable technique, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLCC18 silica gelAcetonitrile/Water gradientUV-Vis (e.g., at 254 nm)
GC5% Phenyl-methylpolysiloxaneHeliumFID or MS

Spectrophotometric and Spectroscopic Assays for Purity and Concentration Determination

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical structure, confirming the presence and connectivity of the benzyl, phenyl, and propyl groups.

Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H bond of the pyrrole ring and the C-H bonds of the aromatic and aliphatic substituents. Mass Spectrometry (MS) would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

For quantitative analysis, UV-Visible spectrophotometry could be employed. A solution of the pure compound would be analyzed to determine its wavelength of maximum absorbance (λmax). A calibration curve could then be constructed by measuring the absorbance of a series of standard solutions of known concentrations, allowing for the determination of the concentration of unknown samples.

Table 4: Key Spectroscopic Data for Structural Confirmation and Quantification

TechniqueExpected ObservationsApplication
¹H NMRResonances for aromatic protons (benzyl and phenyl), pyrrole ring proton, and aliphatic protons (propyl and benzyl methylene).Structural Elucidation, Purity
¹³C NMRResonances for all unique carbon atoms in the molecule.Structural Confirmation
IRN-H stretching vibration, C-H stretching vibrations (aromatic and aliphatic), C=C stretching vibrations (aromatic and pyrrole).Functional Group Identification
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.Molecular Weight Determination, Structural Confirmation
UV-Vis SpectroscopyA characteristic λmax due to the conjugated π-system.Quantification, Purity Assessment

Q & A

Q. What are the common synthetic strategies for preparing 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole, and how can regioselectivity be controlled during substitution?

Methodological Answer: Synthesis typically involves cyclization or 1,3-dipolar cycloaddition strategies. For example, analogous pyrroles are synthesized via Paal-Knorr condensations or reactions of Münchnones with nitroalkenes, where substituent positioning is influenced by steric and electronic factors. Key steps include:

  • Precursor selection : Use benzyl/propyl-substituted amines or ketones to direct substitution patterns.
  • Regioselectivity control : Adjust reaction temperature and solvent polarity (e.g., DMF for polar intermediates or toluene for non-polar systems). Evidence from similar compounds shows that electron-withdrawing groups on aryl rings favor specific substitution sites .
  • Characterization : Monitor intermediates via 1H^1H-NMR to track substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm) .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
    • 1H^1H-NMR: Identify aromatic protons (δ 6.5–7.5 ppm for phenyl/benzyl groups) and propyl chain protons (δ 0.8–1.6 ppm for CH3_3, δ 1.2–1.8 ppm for CH2_2).
    • 13C^{13}C-NMR: Confirm carbonyl or sp2^2-hybridized carbons (δ 110–150 ppm for pyrrole ring) .
  • X-ray Crystallography :
    • Use SHELXL for structure refinement. Key parameters: R-factor < 5%, anisotropic displacement parameters for heavy atoms.
    • Employ WinGX or ORTEP-3 for graphical representation of molecular packing and hydrogen-bonding networks .

Q. What are the key functional groups in this compound, and how do they influence reactivity in further derivatization?

Methodological Answer:

  • Pyrrole Core : Susceptible to electrophilic substitution at the α-position; steric hindrance from benzyl/propyl groups may redirect reactivity to β-positions.
  • Benzyl Group : Participates in hydrogen bonding or π-π stacking, affecting crystallinity.
  • Propyl Chain : Can undergo oxidation to carboxylic acids or serve as a site for cross-coupling (e.g., Heck reactions).
  • Experimental Design : Test reactivity under Friedel-Crafts acylation conditions (AlCl3_3/acetyl chloride) to assess substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Validate computational models (DFT/B3LYP) by comparing calculated 1H^1H-NMR shifts with experimental data.
    • Check for tautomeric equilibria or conformational flexibility using variable-temperature NMR.
    • Re-examine crystallographic data (e.g., torsion angles in SHELXL-refined structures) to identify steric distortions affecting spectral predictions .
  • Case Study : Discrepancies in aromatic proton shifts may arise from unexpected crystal packing forces, resolvable via Hirshfeld surface analysis .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., –OMe or –CO2_2Et) to guide functionalization at specific pyrrole positions.
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with pre-functionalized boronic acids, prioritizing palladium catalysts (Pd(PPh3_3)4_4) for benzyl-substituted systems.
  • High-Throughput Screening : Test reaction conditions (e.g., solvent, base) in parallel to identify optimal regioselectivity .

Q. How can computational methods predict the physicochemical properties of this compound, and what are their limitations?

Methodological Answer:

  • Property Prediction :
    • LogP : Use Molinspiration or ACD/Labs software; cross-validate with HPLC retention times.
    • pKa : Apply DFT calculations (e.g., COSMO-RS) to estimate acidity of the pyrrole NH (typically ~17–20).
  • Limitations :
    • Crystal packing effects (e.g., hydrogen bonding) may deviate predicted solubility from experimental values.
    • Dynamic effects (e.g., rotamer populations) are poorly modeled in static DFT .

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